tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17374263
InChI: InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-9(13)8(7)5-12/h7-8H,4-6H2,1-3H3
SMILES:
Molecular Formula: C11H17NO4
Molecular Weight: 227.26 g/mol

tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate

CAS No.:

Cat. No.: VC17374263

Molecular Formula: C11H17NO4

Molecular Weight: 227.26 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 1-oxotetrahydro-1H-furo[3,4-c]pyrrole-5(3H)-carboxylate -

Specification

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
IUPAC Name tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
Standard InChI InChI=1S/C11H17NO4/c1-11(2,3)16-10(14)12-4-7-6-15-9(13)8(7)5-12/h7-8H,4-6H2,1-3H3
Standard InChI Key VSDWYGFOWQQCEH-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CC2COC(=O)C2C1

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s IUPAC name, tert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate, reflects its fused bicyclic system. The furo[3,4-c]pyrrole core consists of a tetrahydrofuran ring (oxygen-containing) fused to a pyrrolidine ring (nitrogen-containing), with a ketone group at position 3 and a Boc group at position 5 . The stereochemistry and conformational flexibility of this system are critical to its reactivity, as evidenced by computational studies of its 3D structure .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC11H17NO4\text{C}_{11}\text{H}_{17}\text{NO}_4
Molecular Weight227.26 g/mol
IUPAC Nametert-butyl 3-oxo-3a,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-5-carboxylate
Canonical SMILESCC(C)(C)OC(=O)N1CC2COC(=O)C2C1
InChIKeyVSDWYGFOWQQCEH-UHFFFAOYSA-N

Spectroscopic Identification

Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the Boc group (δ\delta 1.4 ppm for tert-butyl protons) and the fused ring system. The ketone carbonyl resonates at δ\delta 170–175 ppm in 13C^{13}\text{C} NMR, while the ester carbonyl appears near δ\delta 155 ppm. Mass spectrometry (MS) data show a molecular ion peak at m/z 227.26, consistent with its molecular weight.

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a multi-step sequence starting from pyrrolidine or tetrahydrofuran derivatives. A common approach involves:

  • Cyclization: Formation of the furo[3,4-c]pyrrolidine skeleton using acid-catalyzed intramolecular cyclization of a diol-amine precursor.

  • Oxidation: Introduction of the ketone group at position 3 via oxidation with Jones reagent or potassium permanganate.

  • Boc Protection: Reaction with di-tert-butyl dicarbonate ((Boc)2_2O) in the presence of a base like triethylamine to install the Boc group at position 5 .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Reference
CyclizationH2_2SO4_4, 80°C, 12 hrs65–70
OxidationKMnO4_4, acetone, 0°C85
Boc Protection(Boc)2_2O, Et3_3N, THF, rt90

Industrial-Scale Production

While laboratory-scale synthesis is well-documented, industrial manufacturing requires optimization for cost and safety. Continuous-flow reactors have been proposed to enhance the oxidation step’s efficiency, reducing reaction times from 12 hours to 2 hours with comparable yields .

Chemical Reactivity and Derivative Formation

Ester Hydrolysis

The Boc group is cleavable under acidic conditions (e.g., HCl in dioxane), yielding the free amine intermediate. This deprotection is pivotal in medicinal chemistry for generating active pharmaceutical ingredients (APIs).

Nucleophilic Additions

Applications in Pharmaceutical Development

Intermediate in API Synthesis

The compound is a key precursor in synthesizing PDE4 inhibitors for asthma and COPD. For instance, a 2024 patent describes its use in producing roflumilast analogs with improved bioavailability .

Prodrug Design

Its Boc-protected amine serves as a prodrug moiety for amine-containing drugs, enabling controlled release in physiological environments. Recent work has applied this strategy to antiviral agents targeting HIV-1 protease.

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